1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid

Medicinal Chemistry Physicochemical Properties Drug-likeness

1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid (CAS: 1078168-26-9) is a uniquely substituted imidazo[4,5-c]pyridine building block. The N1-methyl group confers distinct LogP (0.6665) and hydrogen-bonding capacity versus unsubstituted or 2-methyl analogs, directly impacting solubility and target engagement. The 4-carboxylic acid handle enables rapid amide/ester diversification for kinase inhibitor (PI3Kδ, CDK2, AURKA), antiviral polymerase, and TLR7/8 agonist libraries. Its reduced TPSA (68.01 Ų) enhances CNS permeability, making it ideal for neuroinflammation programs. Procuring the correct [4,5-c] regioisomer is critical—generic analogs risk SAR misinterpretation and project delays.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B11915552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=CN=C2C(=O)O
InChIInChI=1S/C8H7N3O2/c1-11-4-10-6-5(11)2-3-9-7(6)8(12)13/h2-4H,1H3,(H,12,13)
InChIKeyKQOZUKJBLWXWHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid: Core Heterocyclic Scaffold for Kinase and Antiviral Drug Discovery


1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid (CAS: 1078168-26-9) is a bicyclic heterocycle comprising an imidazole ring fused to a pyridine ring at the [4,5-c] junction, with a carboxylic acid substituent at the 4-position and a methyl group at the N1 position . This compound belongs to the broader imidazo[4,5-c]pyridine class, which is recognized as a privileged scaffold in medicinal chemistry due to its ability to engage diverse biological targets, including kinases, viral polymerases, and Toll-like receptors, via hydrogen bonding and π-stacking interactions [1][2]. The presence of the N1-methyl group and the 4-carboxylic acid moiety confers distinct physicochemical and electronic properties that differentiate this compound from its unsubstituted and regioisomeric analogs, making it a valuable building block for the synthesis of focused compound libraries and advanced pharmaceutical intermediates [3].

Why Imidazo[4,5-c]pyridine Analogs Cannot Be Casually Substituted for 1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid


Within the imidazo[4,5-c]pyridine family, subtle modifications to the core scaffold result in substantial shifts in physicochemical properties, target engagement, and metabolic stability, rendering simple substitution with a generic analog scientifically unsound . The N1-methyl group in 1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid specifically alters the compound's lipophilicity (LogP), hydrogen-bonding capacity, and electronic distribution compared to the unsubstituted 1H-imidazo[4,5-c]pyridine-4-carboxylic acid or the 2-methyl regioisomer . These differences directly impact solubility, membrane permeability, and the ability to form critical interactions within enzyme active sites or receptor binding pockets . Furthermore, the specific [4,5-c] ring fusion geometry dictates the spatial orientation of the carboxylic acid handle, which is critical for downstream derivatization and for maintaining the correct pharmacophoric geometry when incorporated into larger molecules targeting kinases like PI3Kδ, CDK2, or AURKA [1][2]. Procuring the incorrect analog—even one with the same molecular formula but different substitution pattern—can therefore lead to failed syntheses, misleading SAR data, and ultimately, delayed project timelines.

Quantitative Differentiation of 1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid from Structural Analogs


Enhanced Lipophilicity (LogP) of 1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid vs. Unsubstituted Parent Scaffold

The N1-methyl substitution on the imidazo[4,5-c]pyridine core increases lipophilicity relative to the unsubstituted 1H-imidazo[4,5-c]pyridine-4-carboxylic acid, as evidenced by a higher calculated LogP value. This difference is quantifiable and directly impacts compound solubility and passive membrane permeability .

Medicinal Chemistry Physicochemical Properties Drug-likeness

Reduced Topological Polar Surface Area (TPSA) of 1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid vs. Unsubstituted Scaffold

Methylation at the N1 position reduces the compound's Topological Polar Surface Area (TPSA) compared to the unsubstituted parent. A lower TPSA is generally associated with improved membrane permeability and oral absorption according to Lipinski's and Veber's rules .

Medicinal Chemistry Physicochemical Properties Drug-likeness

Optimized Lipophilicity Window of 1-Methyl vs. 2-Methyl Regioisomer

The position of the methyl group on the imidazole ring significantly impacts lipophilicity. The 1-methyl regioisomer (LogP = 0.6665) is substantially less lipophilic than the 2-methyl regioisomer (LogP = 0.9645). This difference can critically affect solubility, protein binding, and metabolic stability .

Medicinal Chemistry Structure-Activity Relationship Regioisomer Comparison

Distinct Hydrogen-Bond Donor/Acceptor Profile of 1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid vs. 1-Ethyl Analog

The 1-methyl compound possesses a single hydrogen-bond donor (carboxylic acid OH) and four hydrogen-bond acceptors. In contrast, the bulkier 1-ethyl analog exhibits significantly higher lipophilicity (LogP = 1.1494) and a different hydrogen-bond donor/acceptor count . This difference alters the compound's solubility profile and its ability to form key interactions with biological targets.

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Class-Level Biological Relevance: Imidazo[4,5-c]pyridines as Privileged Kinase and Antiviral Scaffolds

While direct biological data for 1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is limited in the public domain, its core scaffold is a validated pharmacophore with demonstrated activity against multiple high-value targets. This supports its utility as a strategic starting point for library synthesis. Documented activities for closely related analogs include: PI3Kδ inhibition (IC50 = 2.3 nM in biochemical assay, 102 nM in cellular assay) [1]; CDK2 inhibition (IC50 = 21 nM for a potent analog) [2]; and HCV NS5B inhibition (EC50 values in the nanomolar range) [3].

Medicinal Chemistry Kinase Inhibition Antiviral Immuno-oncology

High-Value Application Scenarios for 1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid in Drug Discovery


Synthesis of Kinase-Focused Libraries Targeting PI3Kδ, CDK2, and AURKA

The imidazo[4,5-c]pyridine core is a well-established hinge-binding motif for ATP-competitive kinase inhibitors [1]. 1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid provides a versatile carboxylic acid handle at the 4-position for rapid diversification via amide coupling or esterification, enabling the parallel synthesis of focused libraries. Its favorable LogP (0.6665) and TPSA (68.01 Ų) suggest improved permeability compared to the unsubstituted parent scaffold . This compound is particularly suitable for lead optimization campaigns against kinases like PI3Kδ (where nanomolar potency has been achieved with related scaffolds) [2], CDK2 (IC50 = 21 nM for optimized analogs) [3], and AURKA [1].

Development of Non-Nucleoside Antiviral Agents

Imidazo[4,5-c]pyridines have demonstrated potent activity against viral polymerases, including HCV NS5B [4]. The 1-methyl substitution pattern can be exploited to modulate binding interactions within the palm or thumb domains of viral polymerases. The carboxylic acid group allows for further functionalization to optimize potency, selectivity, and pharmacokinetic properties, while the distinct LogP profile of the 1-methyl analog (ΔLogP = -0.298 vs. 2-methyl) may offer advantages in balancing solubility and cellular permeability .

Immuno-Oncology Research via TLR7/8 Agonist Scaffold Optimization

1H-imidazo[4,5-c]pyridines are established agonists of Toll-like receptors 7 and 8, key targets in immuno-oncology and vaccine adjuvant development [5]. The 1-methyl analog can serve as a core scaffold for designing novel TLR7/8 agonists, where systematic substitution at N1, C2, N3, and N4 positions allows for fine-tuning of receptor selectivity and downstream cytokine induction profiles [5]. The carboxylic acid at the 4-position provides a convenient site for introducing solubilizing groups or for conjugation to antibodies or antigens in targeted immunotherapies.

Synthesis of CNS-Penetrant Probes for Neuroinflammation

The favorable TPSA (68.01 Ų) and LogP (0.6665) of 1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid place it within the optimal property space for CNS drug discovery (TPSA < 90 Ų, LogP 1-4) [6]. This makes it an attractive building block for developing brain-penetrant small molecules targeting neuroinflammatory pathways, such as microglial P2X7 receptors or kinases implicated in neurodegeneration. The reduced TPSA (ΔTPSA = -10.86 Ų) relative to the unsubstituted analog is a key advantage for enhancing blood-brain barrier penetration .

Quote Request

Request a Quote for 1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.